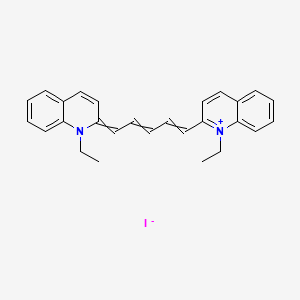

1,1'-Diethyl-2,2'-dicarbocyanine iodide

Overview

Description

1,1'-Diethyl-2,2'-dicarbocyanine iodide is an organic compound belonging to the quinolinium family

Preparation Methods

The synthesis of 1,1'-Diethyl-2,2'-dicarbocyanine iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting an aldehyde with a compound containing an active methylene group in the presence of a base. The resulting product is then subjected to further purification and crystallization processes to obtain the final compound .

Chemical Reactions Analysis

1,1'-Diethyl-2,2'-dicarbocyanine iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. It is used in the field of materials science for the development of nonlinear optical materials. These materials are essential for applications in optical communications, optical modulation, and laser frequency conversion. Additionally, the compound’s unique structural properties make it a valuable tool in the study of molecular interactions and mechanisms in biological systems .

Mechanism of Action

The mechanism of action of 1,1'-Diethyl-2,2'-dicarbocyanine iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biomolecules, leading to changes in their activity and function. These interactions can result in a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

1,1'-Diethyl-2,2'-dicarbocyanine iodide is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include other quinolinium derivatives, such as 1-ethyl-2-[(1-ethyl-4(1H)-quinolylidene)methyl]-quinolinium iodide and 1-ethyl-4-[(1-ethyl-2(1H)-pyridinylidene)methyl]-quinolinium iodide. These compounds share some structural similarities but differ in their specific applications and properties .

Biological Activity

1,1'-Diethyl-2,2'-dicarbocyanine iodide (also known as DDI) is a synthetic organic compound belonging to the class of carbocyanine dyes. Its unique photophysical properties make it a valuable tool in biological research, particularly in the fields of fluorescence microscopy and molecular imaging. This article explores the biological activity of DDI, focusing on its mechanisms of action, applications in various studies, and relevant case studies.

- Molecular Formula : C₄₁H₄₃I₂N₂

- Molecular Weight : 680.5 g/mol

- Appearance : Crystalline powder, color ranging from golden yellow to dark red

- Solubility : Soluble in dimethyl sulfoxide (DMSO) up to 10 mM .

DDI primarily interacts with biological molecules through non-covalent interactions. Its mechanism involves:

- Binding to DNA : DDI intercalates between base pairs in DNA or binds within the grooves of the double helix. This interaction is sensitive to the helicity and sequence of the DNA, allowing it to act as a chiroptical reporter .

- Fluorescence Signaling : Upon excitation with light, DDI emits fluorescence, which can be quantified to study various biological processes such as DNA hybridization and cellular dynamics .

1. Imaging and Diagnostics

DDI is widely used as a fluorescent contrast agent in various imaging techniques:

- Fluorescence Lifetime Tomography : DDI aids in creating three-dimensional images by providing detailed fluorescence signals that reflect molecular interactions within cells and tissues.

- Cellular Staining : At low concentrations, DDI can stain cellular structures like mitochondria and endoplasmic reticulum without significant toxicity, making it suitable for live-cell imaging .

2. Research Studies

Several studies have highlighted the biological activity of DDI:

- Inhibition of Neurotoxicity : DDI has been shown to inhibit the neurotoxic effects of 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite that induces apoptosis in cerebellar granule neurons. This property suggests potential therapeutic applications in neurodegenerative diseases .

- Chiroptical Properties : Research indicates that DDI's chiroptical properties can be exploited to study DNA structures and dynamics under varying ionic strengths .

Case Study 1: Imaging Myelination

In a study focused on myelination in vivo, DDI was utilized to visualize myelinated fibers. The compound's ability to bind specifically to these fibers enabled researchers to assess myelination processes effectively.

Case Study 2: Toxicity Assessment

A toxicity study involving animal models demonstrated that exposure to high doses of DDI resulted in significant liver changes, including fatty change and bile duct proliferation. This highlights the need for careful dosage management when using DDI in experimental settings .

Properties

IUPAC Name |

1-ethyl-2-[5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N2.HI/c1-3-28-24(20-18-22-12-8-10-16-26(22)28)14-6-5-7-15-25-21-19-23-13-9-11-17-27(23)29(25)4-2;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYDGPJXMYCXNV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884732 | |

| Record name | Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,1'-Diethyl-2,2'-dicarbocyanine iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14187-31-6 | |

| Record name | 1,1′-Diethyl-2,2′-dicarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14187-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Diethyl-2,2'-dicarbocyanine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014187316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolylidene)penta-1,3-dienyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.